![molecular formula C16H16ClNO2S B3010497 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine CAS No. 667912-32-5](/img/structure/B3010497.png)

1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

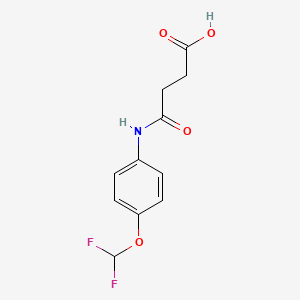

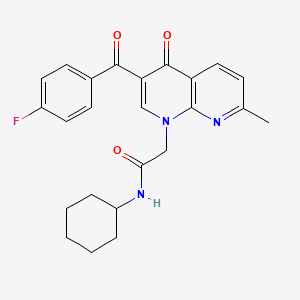

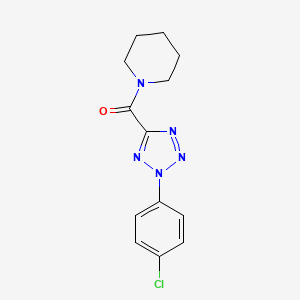

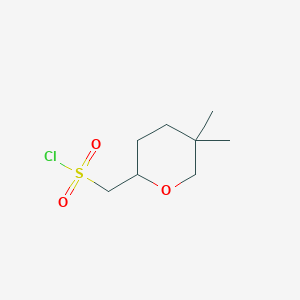

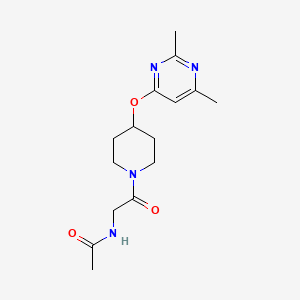

The compound "1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine" is a chemical entity that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered lactam structure, and a sulfonyl group attached to a chlorophenyl moiety. This structure is a key feature in several pharmacologically active compounds, as evidenced by research into its derivatives and analogs for activities such as calcium channel blocking, thromboxane receptor antagonism, and anticancer properties .

Synthesis Analysis

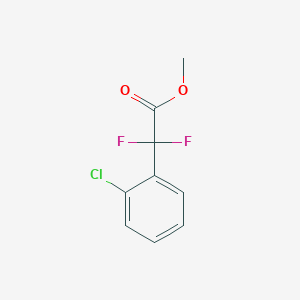

The synthesis of related sulfonylpyrrolidine derivatives has been explored in various studies. For instance, the enantiomers of a sulfonylpyrrolidine with a thienyl group were separated using chiral HPLC, and their absolute configuration was determined using VCD and DFT calculations . Another study reported the synthesis of enantiomerically pure sulfonylpyrrolidine derivatives as thromboxane receptor antagonists and thromboxane synthase inhibitors . Additionally, a method for synthesizing 2-aryl-1-sulfonylpyrrolidines from phenols and N-(4,4-diethoxybutyl)sulfonamides has been developed, showcasing the versatility of sulfonylpyrrolidine synthesis .

Molecular Structure Analysis

The molecular structure of sulfonylpyrrolidine derivatives plays a crucial role in their biological activity. The stereocenter at the pyrrolidine ring can lead to different enantiomers with distinct biological properties, as seen in the study of the functional diltiazem analogue . The structure-activity relationship is further highlighted in the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, where specific structural elements were identified as critical for achieving high selectivity against other nuclear receptors .

Chemical Reactions Analysis

Sulfonylpyrrolidine compounds can undergo various chemical reactions, which are essential for their functionalization and potential applications. For example, the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been studied, leading to the synthesis of sulfonyl chloride derivatives that can be converted to various sulfonamide derivatives . The acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides to form 2-aryl-1-sulfonylpyrrolidines is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylpyrrolidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group and the chlorophenyl moiety contributes to the compound's polarity, solubility, and potential interactions with biological targets. The enantiomers of sulfonylpyrrolidine derivatives have been shown to possess similar pharmacologic profiles and bioavailability, indicating that their physical properties do not significantly differ between the two forms . The synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity also reflects the importance of the sulfonyl group in modulating the properties of these compounds for biological applications .

科学的研究の応用

Synthesis and Chemical Reactions

1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine and its derivatives have been explored for their utility in various chemical syntheses and reactions. A method for synthesizing 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine was developed, indicating a process for creating pyrrolidine-1-sulfonylarene derivatives under mild conditions (Smolobochkin et al., 2017). Additionally, this compound was used as a starting material for the synthesis of a novel series of spiro compounds showing antimicrobial activities, highlighting its potential in medicinal chemistry applications (Hafez et al., 2016).

Material Science Applications

In material science, derivatives of 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine have been investigated for their contributions to the development of transparent aromatic polyimides. These materials exhibit high refractive indices and small birefringences, alongside good thermomechanical stabilities, making them promising for optical applications (Tapaswi et al., 2015).

Pharmacological Research

Pharmacologically, the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, has been studied. The research focused on the separation of enantiomers and their differential effects, highlighting the compound's significance in cardiovascular pharmacology (Carosati et al., 2009).

Safety and Hazards

作用機序

Target of Action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds .

Mode of Action

Compounds containing a pyrrolidine ring are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels .

Biochemical Pathways

The presence of the pyrrolidine ring suggests that it may influence a variety of biological processes .

Result of Action

Compounds containing a pyrrolidine ring have been associated with a wide range of biological activities .

特性

IUPAC Name |

1-[4-(4-chlorophenyl)phenyl]sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)21(19,20)18-11-1-2-12-18/h3-10H,1-2,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLHPHGZYQXXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)

![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)

![(2-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3010420.png)

![5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one](/img/structure/B3010422.png)

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B3010427.png)

![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)

![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B3010435.png)